molecular formula C12H10N2O B610862 SKA-121

SKA-121

Cat. No.: B610862
M. Wt: 198.22 g/mol
InChI Key: JEGUERWMMMQFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: SKA-121 is synthesized through an isosteric replacement approach. The detailed synthetic route involves the formation of the naphtho[2,1-d]oxazol-2-amine structure, which is a key component of this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in laboratories for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: SKA-121 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .

Mechanism of Action

SKA-121 exerts its effects by selectively activating intermediate-conductance calcium-activated potassium channels (KCa3.1). It binds to the channel’s calmodulin-binding domain, enhancing the channel’s sensitivity to calcium ions. This results in an increased open probability of the channel, allowing more potassium ions to flow through and thereby modulating cellular excitability and ion homeostasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high selectivity for KCa3.1 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of KCa3.1 channels in various physiological and pathological processes .

Biological Activity

SKA-121 is a novel compound classified as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium (KCa3.1) channels. This compound has garnered attention due to its selective activation properties and potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, including its mechanism of action, selectivity, and effects observed in various studies.

This compound operates primarily by shifting the calcium-concentration response curve of KCa3.1 channels to the left, enhancing channel activation at lower calcium concentrations. This modulation results in increased potassium ion flow, leading to cellular hyperpolarization and vasodilation effects.

Key Findings:

  • EC50 Value : The effective concentration for this compound is approximately 109 nM, indicating its potency in activating KCa3.1 channels .
  • Selectivity : this compound exhibits a 40-fold selectivity for KCa3.1 over KCa2.3 and a 200 to 400-fold selectivity over voltage-gated sodium (NaV) and potassium (KV) channels .

Cardiovascular Impact

Research indicates that this compound significantly lowers mean arterial blood pressure in both normotensive and hypertensive mouse models. Importantly, this effect is not observed in KCa3.1 knockout mice, confirming the specificity of this compound's action on these channels.

StudyDose (mg/kg)Effect on Blood PressureNotes
Coleman et al., 2014100Significant decreaseEfficacy in both normotensive and hypertensive models
Lee et al., 2019100Not applicable (KCa3.1 -/- mice)Confirmed specificity of action

Modulation of Cytokine Production

Recent studies have shown that this compound can influence immune responses by modulating cytokine production in macrophages. Specifically, treatment with this compound resulted in decreased levels of IL-8 and IL-10, which are associated with tumor progression and immune evasion.

CytokineBaseline Level (pg/ml)Post-Treatment Level (pg/ml)Statistical Significance
IL-8ElevatedSignificantly reducedp < 0.01
IL-10ElevatedSignificantly reducedp < 0.01

These findings suggest that this compound may play a role in enhancing anti-tumor immunity by inhibiting pro-tumorigenic cytokines .

Case Studies

Case Study 1: Blood Pressure Regulation
In a study involving normotensive and hypertensive mice, administration of this compound led to a marked reduction in blood pressure without significant side effects commonly associated with other KCa channel activators. This highlights its potential as a therapeutic agent for hypertension.

Case Study 2: Immune Modulation
In another investigation focusing on THP-1-derived macrophages, this compound treatment significantly downregulated IL-10 and IL-8 production. This suggests a potential application in cancer therapy by reducing tumor-promoting inflammation .

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of SKA-121, and how is its selectivity quantified experimentally?

this compound is a selective activator of the intermediate-conductance calcium-activated potassium channel (KCa3.1). Its selectivity is quantified using concentration-response curves in patch-clamp electrophysiology experiments. For example, this compound exhibits an EC50 of 109 nM for KCa3.1 versus 4.4 μM for KCa2.3, demonstrating >40-fold selectivity . To validate selectivity, researchers compare its effects on KCa3.1-expressing cells (e.g., THP-1-derived macrophages) against other KCa subtypes (e.g., KCa2.1, KCa2.2) using channel-specific blockers like TRAM-34 (KCa3.1 inhibitor) or UCL1684 (KCa2.x inhibitor) .

Q. What standard methodologies are used to assess this compound's modulation of KCa3.1 activity?

  • Patch-clamp electrophysiology : Whole-cell recordings measure current density changes under varying voltages and Ca²⁺ concentrations. For example, this compound increases KCa3.1 current density by 2–3 fold at +80 mV in THP-1-derived M2 macrophages .
  • Myography : Arterial ring assays evaluate endothelial-dependent hyperpolarization (EDH). This compound potentiates EDH-mediated vasodilation in porcine coronary arteries, reversible by TRAM-34 .
  • Fluorescent dye-based assays : Monitor membrane potential changes in response to this compound .

Advanced Research Questions

Q. How does this compound downregulate IL-8 and IL-10 in M2 macrophages, and what signaling pathways are involved?

In THP-1-derived M2 macrophages, this compound reduces IL-8 and IL-10 expression by inhibiting the ERK-CREB and JNK-c-Jun pathways. Methodologically:

  • Use phospho-specific antibodies (Western blot) to show reduced p-ERK, p-JNK, p-c-Jun, and p-CREB levels post-SKA-121 treatment .
  • Apply pathway inhibitors (e.g., ERK inhibitor U0126, JNK inhibitor SP600125) to confirm mechanistic links to cytokine suppression .
  • Validate cytokine levels via ELISA or qPCR under tumor microenvironment (TME)-mimetic conditions (e.g., high extracellular K⁺) .

Q. How can researchers resolve contradictions in this compound's effects on cytokine regulation across studies?

Discrepancies (e.g., this compound failing to reverse IL-8/IL-10 downregulation in some models vs. success in others ) may arise from:

  • Cell model differences : Primary vs. THP-1-derived macrophages.
  • Treatment duration : Short-term (2–12 h) vs. prolonged exposure.
  • Experimental conditions : Ca²⁺ concentration variations (this compound efficacy is Ca²⁺-dependent; see EC50 shifts from 650 nM to 380 nM at 1 mM Ca²⁺ ). Recommendations :
  • Standardize Ca²⁺ levels (use Ca²⁺ ionophores/chelators).
  • Include TRAM-34 controls to isolate KCa3.1-specific effects .

Q. What are the implications of this compound's vascular effects for in vivo experimental design?

this compound reduces blood pressure by ≤20 mmHg in mice via KCa3.1 activation in endothelial cells . Key considerations:

  • Dosage : Use telemetry to monitor cardiovascular responses (e.g., 100 mg/kg i.p. in mice ).
  • Temporal resolution : Measure acute vs. chronic effects (e.g., blood pressure changes within 30 min post-injection).
  • Combination studies : Co-administer TRAM-34 to confirm mechanism .

Q. How can researchers optimize Ca²⁺ concentrations to study this compound's efficacy?

this compound shifts Ca²⁺ sensitivity, as shown by reduced EC50 (650 nM → 380 nM) at 1 mM Ca²⁺ . Methodological steps:

  • Use Ca²⁺ buffers (e.g., EGTA/BAPTA) to clamp intracellular Ca²⁺ at defined levels (e.g., 100 nM–10 μM).
  • Perform concentration-response curves under varying Ca²⁺ to calculate Hill coefficients and maximal current amplification .

Q. Data Analysis and Interpretation

Q. How should researchers analyze this compound's concentration-response data when synergizing with Ca²⁺?

  • Fit data to the Hill equation : I=Imax/(1+(EC50/[SKA121])nH)I = I_{\text{max}} / (1 + (\text{EC}_{50}/[this compound])^{n_H}), where nHn_H = Hill coefficient.
  • Compare EC50 and ImaxI_{\text{max}} shifts across Ca²⁺ levels (e.g., this compound increases ImaxI_{\text{max}} by 50% at 10 mM Ca²⁺ ).
  • Use Schild analysis if testing antagonists (e.g., TRAM-34) .

Q. What statistical approaches are recommended for cytokine expression studies?

  • Two-way ANOVA : To assess interactions between this compound treatment and Ca²⁺/pathway inhibitors.
  • Post-hoc tests (e.g., Tukey’s HSD): Compare individual groups in multi-condition experiments (e.g., IL-8 levels under this compound ± ERK inhibitors ).

Q. Experimental Design Challenges

Q. How to isolate KCa3.1-specific effects in complex physiological systems?

  • Genetic knockdown : Use siRNA/shRNA targeting KCa3.1 in macrophages or endothelial cells.
  • Pharmacological validation : Combine this compound with TRAM-34 or other channel blockers .
  • Cross-check with KCa2.x activators : Confirm absence of off-target effects .

Q. What controls are critical for this compound studies in immune cells?

  • Vehicle controls (DMSO concentration-matched).
  • Channel blocker controls : TRAM-34 for KCa3.1, UCL1684 for KCa2.x .
  • Cytokine induction controls : Validate IL-8/IL-10 upregulation under TME-mimetic conditions (e.g., high K⁺/hypoxia) .

Properties

IUPAC Name

5-methylbenzo[g][1,3]benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGUERWMMMQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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